![molecular formula C10H18N2OS B13952693 2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure This compound features a spiro[34]octane ring system, which is a bicyclic structure where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the spirocyclic ring system, followed by the introduction of the amino and mercaptomethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit bioactive properties, such as antimicrobial or anticancer activity, which can be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its versatile functional groups.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The mercaptomethyl group can form disulfide bonds with cysteine residues in proteins, while the amino group can participate in hydrogen bonding or electrostatic interactions with other biomolecules. These interactions can lead to changes in the structure and function of the target proteins, ultimately affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound also contains an amino and mercapto group, but it has a different ring structure.
Schiff Bases: These compounds feature an imine group (C=N) and can exhibit similar reactivity due to the presence of nucleophilic nitrogen atoms.
Uniqueness
2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its spirocyclic structure, which imparts rigidity and distinct spatial orientation to the molecule. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H18N2OS |
|---|---|
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
2-amino-1-[2-(sulfanylmethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2OS/c11-5-9(13)12-2-1-10(7-12)3-8(4-10)6-14/h8,14H,1-7,11H2 |
InChI-Schlüssel |
UCUYURHUXXKZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)CS)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


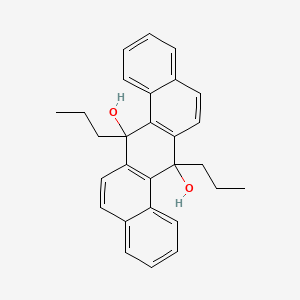
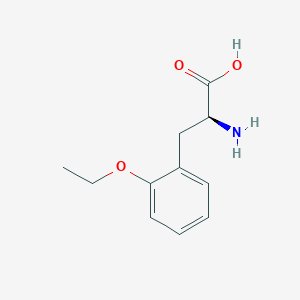

![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
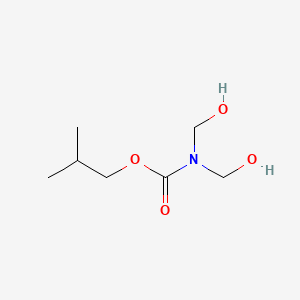
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)

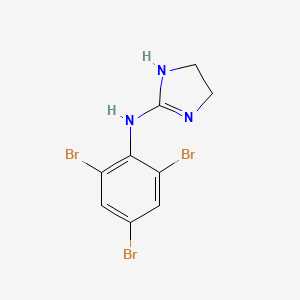


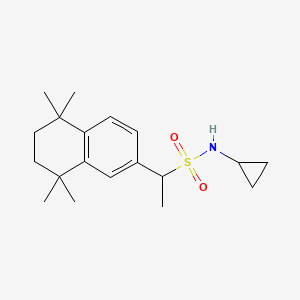

![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
